molecular formula C14H11BrN4O2S B2415770 3-((1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034561-80-1

3-((1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2415770
CAS No.: 2034561-80-1
M. Wt: 379.23
InChI Key: WGMGYZSWEAFBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a carbonitrile group, a pyrrolidine ring, and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-((1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can enhance the compound’s ability to interact with biological membranes, while the pyrazine ring can participate in hydrogen bonding and π-π interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 4-bromo-3-thiophenecarboxylic acid share the thiophene ring structure.

    Pyrazine derivatives: Compounds such as pyrazine-2-carbonitrile have a similar pyrazine core.

Uniqueness

3-((1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the bromothiophene moiety, pyrrolidine ring, and pyrazine core allows for diverse interactions and applications that are not possible with simpler analogs .

Properties

IUPAC Name

3-[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O2S/c15-9-5-12(22-8-9)14(20)19-4-1-10(7-19)21-13-11(6-16)17-2-3-18-13/h2-3,5,8,10H,1,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMGYZSWEAFBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC(=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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